molecular formula C12H8ClF3N2O3 B3033344 5-(4-Chloro-phenoxy)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid CAS No. 1017783-76-4

5-(4-Chloro-phenoxy)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B3033344
CAS No.: 1017783-76-4
M. Wt: 320.65
InChI Key: HTJWLXOHCXEICH-UHFFFAOYSA-N
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Description

5-(4-Chloro-phenoxy)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid is a synthetic organic compound known for its diverse applications in various fields such as chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with chloro, phenoxy, methyl, and trifluoromethyl groups, making it a versatile molecule for various chemical reactions and applications.

Mechanism of Action

Target of Action

The compound, 5-(4-Chloro-phenoxy)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid, is a type of phenoxy herbicide . Phenoxy herbicides act by mimicking the auxin growth hormone indoleacetic acid (IAA) . The primary targets of these herbicides are broad-leaf plants .

Mode of Action

When sprayed on broad-leaf plants, phenoxy herbicides induce rapid, uncontrolled growth . This is often referred to as “growing to death”. The herbicides mimic the action of the plant hormone IAA, leading to unregulated cell division and growth .

Biochemical Pathways

The affected biochemical pathway is the auxin signaling pathway, which is crucial for plant growth and development . By mimicking IAA, the herbicide disrupts normal plant growth processes, leading to rapid, uncontrolled growth and eventually plant death .

Pharmacokinetics

It is known that these herbicides retain activity when applied as salts and esters since these are also capable of producing the parent acid in situ .

Result of Action

The result of the compound’s action is the death of broad-leaf plants . By inducing uncontrolled growth, the herbicide causes the plant to essentially “grow to death”. This makes it an effective tool for controlling broad-leaf weeds in crops like wheat or maize, which are relatively unaffected by the herbicide .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For example, the compound’s effectiveness can be affected by the type of soil, weather conditions, and the presence of other chemicals . Additionally, the extensive use of phenoxy herbicides can lead to environmental contamination, affecting soil, surface, and groundwater .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chloro-phenoxy)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chlorophenol with 1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like sodium hydroxide or potassium carbonate to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

5-(4-Chloro-phenoxy)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

5-(4-Chloro-phenoxy)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Chloro-phenoxy)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid is unique due to its trifluoromethyl group, which imparts distinct chemical and biological properties. This makes it more versatile and potentially more effective in certain applications compared to its analogs .

Properties

IUPAC Name

5-(4-chlorophenoxy)-1-methyl-3-(trifluoromethyl)pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClF3N2O3/c1-18-10(21-7-4-2-6(13)3-5-7)8(11(19)20)9(17-18)12(14,15)16/h2-5H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTJWLXOHCXEICH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)C(=O)O)OC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClF3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The title compound was prepared using 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde and 4-chlorophenol in the manner similar to the method in Production Example 1 above except potassium carbonate was used instead of potassium hydroxide.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(4-Chloro-phenoxy)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid
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5-(4-Chloro-phenoxy)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid
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5-(4-Chloro-phenoxy)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 6
5-(4-Chloro-phenoxy)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid

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